molecular formula C7H3ClF4O B3033960 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene CAS No. 128540-52-3

2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene

Cat. No.: B3033960
CAS No.: 128540-52-3
M. Wt: 214.54 g/mol
InChI Key: AFZHXCZNVAQUFH-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3ClF4O. This compound is characterized by the presence of chloro, fluoro, and trifluoromethoxy groups attached to a benzene ring. It is a colorless to pale yellow liquid with a distinct odor and is primarily used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene involves the reaction of 2-chloro-4-fluoroaniline with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

  • 2-Chloro-4-fluoro-1-(trichloromethyl)benzene
  • 2-Chloro-4-fluorobenzotrichloride
  • 4-Chloro-2-fluoro-1-(trifluoromethyl)benzene

Comparison: 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity compared to similar compounds that lack this functional group .

Properties

IUPAC Name

2-chloro-1-fluoro-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZHXCZNVAQUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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